molecular formula C18H16N4OS B7951125 2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7951125
M. Wt: 336.4 g/mol
InChI Key: HZHCYBPREBGNFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one” is a chemical entity with unique properties and applications. It is known for its specific interactions and reactions, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves a series of chemical reactions under controlled conditions. The exact synthetic route may vary, but it typically includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound is carried out on a larger scale, often involving continuous flow processes and advanced equipment to ensure consistent quality and efficiency. The methods used are designed to be cost-effective and environmentally friendly, adhering to industry standards and regulations.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized by their unique chemical structures and properties.

Scientific Research Applications

2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or catalyst in various chemical reactions.

    Biology: Studied for its interactions with biological molecules and potential therapeutic effects.

    Medicine: Investigated for its potential use in drug development and treatment of diseases.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-7-(4-methylphenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c1-10-4-6-13(7-5-10)14-9-24-16-15(14)19-18(20-17(16)23)22-12(3)8-11(2)21-22/h4-9H,1-3H3,(H,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHCYBPREBGNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2NC(=NC3=O)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC3=C2NC(=NC3=O)N4C(=CC(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.